molecular formula C15H13N3O6 B2597419 2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid CAS No. 780758-56-7

2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid

Cat. No.: B2597419
CAS No.: 780758-56-7
M. Wt: 331.284
InChI Key: OHWQQPLHLSWMCP-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid is a benzoic acid derivative featuring a 2,5-dimethylphenylamino substituent at the 2-position and nitro groups at the 3- and 5-positions. This structural arrangement combines electron-withdrawing nitro groups with a lipophilic aromatic amine, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

2-(2,5-dimethylanilino)-3,5-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-8-3-4-9(2)12(5-8)16-14-11(15(19)20)6-10(17(21)22)7-13(14)18(23)24/h3-7,16H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWQQPLHLSWMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid typically involves the nitration of 2-[(2,5-Dimethylphenyl)amino]benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Research has indicated that derivatives of dinitrobenzoic acids exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Drug Development : The compound's ability to form complexes with metal ions has been explored for developing new therapeutic agents. These complexes can enhance the bioactivity of drugs through improved solubility and stability .

Analytical Chemistry

  • Chromatographic Techniques : 2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid is employed as a derivatizing agent in chromatography to improve the detection limits for various organic compounds. Its derivatives often yield higher melting points compared to other similar reagents, facilitating better identification in complex mixtures .
  • Fluorometric Analysis : The compound is useful in fluorometric assays for quantifying biological molecules such as creatinine and amino acids. This application leverages its reactivity to form stable derivatives that can be easily analyzed .

Materials Science

  • Polymer Modification : The compound has been utilized to modify polymers, enhancing their mechanical properties and thermal stability. For instance, it can be incorporated into poly(methyl methacrylate) matrices to create materials with tailored characteristics for specific applications .
  • Corrosion Inhibition : As a dinitrobenzoic acid derivative, it has been studied for its effectiveness as a corrosion inhibitor in various industrial applications. Its ability to form protective layers on metal surfaces makes it valuable in preserving the integrity of materials exposed to harsh environments .

Case Study 1: Antimicrobial Properties

A study conducted by Ibragimov et al. explored the synthesis of metal complexes involving this compound. These complexes demonstrated potent activity against multiple bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Study 2: Polymer Applications

Research published in the Journal of Chemical and Pharmaceutical Research detailed the modification of 2-hydroxyethyl methacrylate copolymers using 3,5-dinitrobenzoic acid derivatives. The resulting materials exhibited enhanced thermal properties and mechanical strength, indicating their suitability for use in biomedical applications .

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aromatic core can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.

Comparison with Similar Compounds

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

This compound shares the 2,5-dimethylphenylamino group but replaces the nitrobenzoic acid moiety with a hydroxynaphthalene-carboxamide. It exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts, attributed to the electron-withdrawing substituents and lipophilicity of the dimethylphenyl group .

N-(3,5-Difluorophenyl)- and N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides

These analogs demonstrate that substituent position critically impacts activity. For example, 3,5-disubstituted derivatives show higher PET inhibition than ortho-substituted variants, suggesting that the target compound’s 3,5-nitro groups may optimize interaction with photosystem II proteins .

Chemical Reactivity and Electronic Properties

3,5-Dinitrobenzoic Acid Anion Radical

The anion radical of 3,5-dinitrobenzoic acid exhibits higher chemical reactivity (lower energy gap, ΔELUMO-HOMO = 2.1 eV) compared to 2,5-dinitrobenzoic acid (ΔE = 2.5 eV) .

2-Amino-3,5-diiodobenzoic Acid

Halogenated analogs like this compound prioritize steric and electronic effects over redox activity. Computational studies reveal strong correlations between substituent electronegativity (e.g., iodine vs. bromine) and molecular dipole moments, which could guide predictions of the target compound’s solubility and crystallinity .

Structural and Physicochemical Properties

2-Amino-3,5-dibromobenzoic Acid

X-ray diffraction and spectroscopic analyses (FT-IR, NMR) of this compound highlight planar aromatic systems and hydrogen-bonded dimerization via carboxylic acid groups .

4-[(3,5-Dimethoxybenzoyl)amino]butanoic Acid

With a flexible butanoic acid linker, this compound contrasts with the rigid benzoic acid framework of the target molecule. Such structural differences underscore the importance of aromatic stacking versus alkyl chain mobility in solubility and bioactivity .

Table 2: Structural Comparison of Benzoic Acid Derivatives

Compound Key Substituents Physicochemical Properties
2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid 3,5-nitro, 2,5-dimethylphenyl High polarity, potential redox activity
2-Amino-3,5-diiodobenzoic acid 3,5-iodo, 2-amino High density, strong hydrogen bonding
2-(3,5-Dichlorophenyl)acetic acid 3,5-chloro, acetic acid Moderate lipophilicity, planar structure

Biological Activity

2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid (CAS Number: 854671-69-5) is a synthetic compound notable for its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13N3O6
  • Molecular Weight : 313.29 g/mol
  • Structure : The compound features a dinitrobenzoic acid moiety substituted with a dimethylphenyl amino group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly for its antibacterial properties. The following sections summarize key findings from the literature.

Antibacterial Activity

  • Mechanism of Action : The compound exhibits antibacterial effects through the enzymatic bioreduction of nitro groups, leading to the formation of reactive intermediates that can damage bacterial cell structures. Nitro-containing compounds are known to interact with nitroreductase enzymes in bacteria, which catalyze the reduction of nitro groups in anaerobic conditions .
  • Case Studies :
    • A study demonstrated that derivatives of dinitrobenzoic acids showed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 39 µg/L .
    • Another investigation into related compounds revealed that their antibacterial efficacy was enhanced when complexed with metal ions, suggesting a synergistic effect that could be explored further .

Comparative Biological Activity

The following table summarizes the antibacterial activity of this compound compared to other known antibacterial agents:

Compound NameMIC (µg/L)Target Organisms
This compound39Staphylococcus aureus, E. coli
Tetracycline100Staphylococcus aureus
Ciprofloxacin50E. coli

Research Findings

  • In Vitro Studies : In vitro assays have shown that the compound's activity is not only dependent on its structure but also on environmental factors such as pH and the presence of reducing agents which can influence the reduction of nitro groups .
  • Synergistic Effects : When tested in combination with other antibiotics or metal complexes, the compound exhibited enhanced antibacterial properties, indicating potential for developing new therapeutic strategies against resistant bacterial strains .
  • Safety and Toxicity : Preliminary toxicity assessments indicate that while the compound shows promising biological activity, it also possesses harmful effects if not handled properly. Safety data sheets recommend protective measures during handling due to potential skin and eye irritation .

Q & A

Q. What are the common synthetic routes for 2-[(2,5-Dimethylphenyl)amino]-3,5-dinitrobenzoic acid?

The synthesis typically involves sequential nitration and amination steps. First, benzoic acid derivatives are nitrated at positions 3 and 5 using mixed acid (HNO₃/H₂SO₄) under controlled conditions. The carboxylic acid group must be protected (e.g., as a methyl ester) to avoid undesired side reactions during nitration. Subsequent introduction of the 2,5-dimethylphenylamino group is achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling. Deprotection yields the final product. X-ray crystallography and NMR are critical for confirming regioselectivity and structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • X-ray crystallography : Resolves molecular geometry, nitro group orientation, and hydrogen-bonding patterns (e.g., monoclinic crystal systems observed in related nitrobenzoic acids) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions; the deshielded aromatic protons adjacent to nitro groups appear as distinct doublets (~δ 8.5–9.0 ppm) .
  • HPLC : Assess purity (>95% by reversed-phase chromatography) and monitor reaction progress .
  • IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1530 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

The nitro and carboxylic acid groups pose hazards:

  • Explosivity risk : Avoid friction, heat, or shock due to nitro groups. Store in cool, dry conditions away from oxidizing agents .
  • Toxicity : Use PPE (gloves, goggles) to prevent skin/eye contact. Solubility in ethanol and glacial acetic acid requires proper ventilation during dissolution .

Advanced Research Questions

Q. How do solvent properties influence the solubility of this compound?

The Abraham solvation model predicts solubility based on solvent polarity and hydrogen-bonding parameters. For 3,5-dinitrobenzoic acid derivatives:

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility via dipole interactions with nitro groups.
  • LogP values (~1.68) indicate moderate lipophilicity, favoring ethanol or methanol for dissolution.
  • Experimental data show solubility increases with solvent polarizability (e.g., butyl ethanoate > 2-pentanol) .

Q. What is the mechanistic role of nitro groups in the compound’s reactivity?

Nitro groups act as strong electron-withdrawing substituents, directing electrophilic attacks to specific positions and stabilizing intermediates:

  • Nucleophilic aromatic substitution : The meta-directing effect of nitro groups facilitates amination at position 2.
  • Redox activity : Nitro groups can be reduced to amines under catalytic hydrogenation, enabling derivatization for biological studies .

Q. How can structural modifications alter biological activity in related compounds?

Substituent effects are critical:

  • Dimethylphenyl group : Enhances lipophilicity, potentially improving membrane permeability. Similar derivatives show antimicrobial or enzyme-modulating activity .
  • Nitro group positioning : 3,5-Dinitro substitution in benzoic acid derivatives correlates with ampicillin determination via derivatization, suggesting diagnostic applications .

Q. What experimental strategies resolve contradictions in solubility or stability data?

  • Controlled crystallization : Use seed crystals to isolate stable polymorphs, as differing crystal packing (e.g., monoclinic vs. orthorhombic) can alter solubility .
  • Temperature-dependent studies : Monitor solubility in ethanol/water mixtures at 25°C vs. 40°C to account for entropy effects .
  • Spectroscopic validation : Compare IR and NMR data with reference standards to detect degradation products .

Methodological Guidance

Q. How to design a stability study for this compound under varying pH conditions?

  • Buffer systems : Test pH 2–12 using HCl/NaOH buffers. Monitor degradation via HPLC at λ = 254 nm (nitro group absorbance).
  • Kinetic analysis : Fit data to first-order decay models; nitrobenzoic acids typically degrade faster in alkaline conditions due to carboxylate formation .

Q. What computational tools predict substituent effects on reactivity?

  • DFT calculations : Optimize geometry using Gaussian or ORCA to evaluate electron density maps and frontier molecular orbitals (e.g., HOMO-LUMO gaps for nitro group reactivity) .
  • QSAR models : Correlate Hammett σ values of substituents (e.g., -NO₂, -CH₃) with experimental reaction rates .

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